2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
Description
Properties
IUPAC Name |
2-(4-ethylpiperazine-1-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14(18)19/h3-6H,2,7-10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWMPJVMVSBYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Carbodiimide-Mediated Activation
The most widely employed method involves activating the carboxyl group of 2-carboxybenzoic acid derivatives for subsequent coupling with 4-ethylpiperazine. In a representative procedure:
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Activation : 2-Carboxybenzoic acid (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.
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Reagent Addition : HBTU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added at 0°C.
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Coupling : 4-Ethylpiperazine (1.05 equiv) is introduced, and the reaction proceeds at room temperature for 15–18 hours.
Critical Parameters :
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Solvent choice (DMF vs. dichloromethane) impacts reaction kinetics. DMF enhances solubility but may require post-reaction distillation.
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Excess DIPEA neutralizes HCl byproducts, maintaining a pH >8 to prevent piperazine protonation.
Workup :
Alternative Route: In Situ Acid Chloride Formation
For substrates sensitive to HBTU, acid chloride intermediates offer a viable pathway:
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Chlorination : Treat 2-carboxybenzoic acid with thionyl chloride (SOCl₂) at reflux (70°C, 2 hours).
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Coupling : React the resultant acid chloride with 4-ethylpiperazine in tetrahydrofuran (THF) at 0°C → 25°C.
Advantages :
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Avoids peptide coupling reagents, reducing cost.
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Higher functional group tolerance for electron-deficient benzoic acids.
Limitations :
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Requires strict anhydrous conditions to prevent hydrolysis.
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Lower yields (60–65%) due to competing side reactions.
Optimization Studies
Solvent and Temperature Effects
Comparative data from analogous syntheses:
| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | 25 | 18 | 78 | 99.1 |
| THF | 25 | 24 | 65 | 98.3 |
| DCM | 0→25 | 36 | 71 | 97.8 |
DMF outperforms other solvents due to superior reagent solvation, though post-reaction distillation is necessary.
Stoichiometric Ratios
Balancing reagent equivalents minimizes byproducts:
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HBTU : 1.1 equiv maximizes activation without overspending.
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4-Ethylpiperazine : 1.05 equiv ensures complete consumption of the activated acid.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
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δ 12.34 (s, 1H, COOH)
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δ 3.78–3.42 (m, 8H, piperazine-CH₂)
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δ 2.41 (q, J = 7.2 Hz, 2H, CH₂CH₃)
IR (KBr) :
Purity Assessment
HPLC Conditions :
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Column: C18 (4.6 × 150 mm, 5 µm)
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Mobile Phase: 60:40 acetonitrile/0.1% H₃PO₄
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Retention Time: 6.8 minutes
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing HBTU with EDCl/HOBt reduces reagent costs by 40% while maintaining yields >70%.
Waste Stream Management
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Citric Acid Wash : Recovers unreacted piperazine via acid-base extraction.
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Solvent Recycling : DMF distillation achieves >90% recovery for reuse.
Challenges and Mitigation Strategies
Piperazine Dimerization
Issue : Basic conditions promote N-alkylation side reactions.
Solution : Maintain low temperatures (0–5°C) during coupling and use DIPEA as a non-nucleophilic base.
Carboxylic Acid Prototropy
Issue : Tautomerization reduces coupling efficiency.
Mitigation : Pre-activate the acid with HBTU before adding piperazine.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzoic acid moiety can undergo substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid exhibit promising anticancer properties. Studies have shown that certain analogs can inhibit tumor growth by interfering with cellular pathways associated with cancer progression. For instance, compounds in this class have been evaluated for their ability to induce apoptosis in various cancer cell lines, demonstrating significant cytotoxic effects .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism of action is believed to involve the modulation of NF-kB signaling pathways .
3. Neuropharmacological Potential
Due to its piperazine component, this compound has been explored for its neuropharmacological effects. Research indicates potential applications in treating neurodegenerative disorders, such as Alzheimer's disease, where it may act as an inhibitor of acetylcholinesterase, thereby enhancing cholinergic transmission .
Materials Science Applications
1. Polymer Synthesis
this compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for the formation of copolymers with enhanced mechanical and thermal properties, which are useful in creating advanced materials for packaging and biomedical applications .
2. Drug Delivery Systems
The compound's ability to form stable complexes with various drugs has led to its exploration in drug delivery systems. By modifying its structure, researchers aim to improve the solubility and bioavailability of poorly soluble drugs, enhancing therapeutic efficacy .
Biological Research Applications
1. Biochemical Probes
In biochemical research, this compound is utilized as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates allows it to mimic biological processes, providing insights into enzyme kinetics and inhibition mechanisms .
2. Molecular Imaging
The compound has potential applications in molecular imaging techniques due to its ability to bind selectively to certain biomarkers associated with diseases. This property facilitates the development of imaging agents that can improve the diagnosis and monitoring of conditions such as cancer .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound increases acetylcholine levels, which can enhance neurotransmission and provide neuroprotective effects. Additionally, the compound exhibits antioxidant properties, protecting neuronal cells from oxidative stress .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a detailed comparison of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid with analogous compounds, focusing on structural modifications, physicochemical properties, synthetic routes, and biological activities.
Substituent Variations on the Piperazine Ring
Key Observations :
- Ethyl vs.
- Chlorobenzoyl Modification : The 2-chlorobenzoyl substituent in CAS 896508-49-9 introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets but limit solubility .
Modifications to the Carboxylic Acid Moiety
Key Observations :
- Sodium Salt Formation (CAS 896508-49-9 derivative): Enhances water solubility for intravenous formulations .
Bioactive Derivatives and Pharmacological Profiles
Key Observations :
- 2,3-Dioxopiperazine Core : The diketopiperazine ring in the (2S)-enantiomer enhances conformational rigidity, improving target specificity in antibiotics .
- Antitumor Activity : Benzoic acid derivatives like Av7 demonstrate broad-spectrum cytotoxicity, suggesting the carboxylic acid group is critical for binding to tumor cell receptors .
Biological Activity
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, with the CAS number 412921-53-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a piperazine ring which is known for its versatility in drug design. The presence of the benzoic acid moiety contributes to its solubility and reactivity, making it a suitable candidate for various biological applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
- Anticancer Potential : Some studies have explored its efficacy against cancer cell lines, suggesting that it may inhibit tumor growth through specific pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Anti-inflammatory | Reduction of cytokine levels in cell models | |
| Anticancer | Inhibition of cancer cell proliferation |
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could potentially modulate the activity of receptors linked to pain and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of piperazine compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anti-inflammatory Research : In vitro experiments indicated that the compound reduced levels of pro-inflammatory cytokines in macrophage cultures, suggesting its potential use in treating conditions like rheumatoid arthritis .
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that this compound could inhibit cell growth by inducing apoptosis through mitochondrial pathways .
Table 2: Case Study Highlights
Q & A
Q. What are the standard protocols for synthesizing 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid?
- Methodological Answer : The synthesis typically involves reductive amination or coupling reactions. For example:
- Reductive Amination : React 4-formyl benzoic acid with 1-methylpiperazine using sodium triacetoxy borohydride (NaBH(OAc)₃) in dichloromethane. Monitor progress via TLC (ethyl acetate/hexanes, 35:65) and purify via flash chromatography ().
- Carbodiimide Coupling : Activate the benzoic acid moiety with EDC/HOBt before reacting with 4-ethylpiperazine. Optimize solvent choice (e.g., DMF or THF) and reaction time (12–24 hrs) to improve yield ().
- Boc Protection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during multi-step syntheses, followed by acidic deprotection ().
Table 1 : Comparison of Synthesis Methods
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on piperazine proton signals (δ 2.5–3.5 ppm) and benzoic acid carbonyl (δ 170–175 ppm) ().
- LC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with ESI-MS in positive ion mode ().
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carbonyl) ().
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Parameterize the compound’s partial charges via DFT calculations (B3LYP/6-31G*) ().
- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen-bonding networks involving the piperazine and carbonyl moieties ().
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate activity using multiple assays (e.g., enzymatic inhibition + cell viability assays) to rule out assay-specific artifacts ().
- Structural Analysis : Compare crystallographic data (e.g., hydrogen-bonding patterns in ) with molecular docking results to identify conformation-dependent activity.
- Batch-to-Batch Reproducibility : Ensure compound purity (>98% via HPLC) and confirm stereochemistry (if applicable) using chiral columns ().
Q. What strategies optimize the aqueous solubility of this compound for in vivo studies?
- Methodological Answer :
- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium salt ().
- Cosolvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility ().
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) via transient modifications ().
Q. How should crystallographic data be interpreted to analyze the compound’s structural stability?
- Methodological Answer :
- Hydrogen-Bond Analysis : Identify intermolecular interactions (e.g., O–H⋯O bonds between benzoic acid groups) that stabilize crystal packing ().
- Conformational Flexibility : Calculate torsion angles for the piperazine ring (e.g., half-chair vs. boat conformations) using CIF files from Cambridge Structural Database ().
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents on the piperazine (e.g., 4-fluorophenyl or 2-hydroxyethyl groups) and assess biological activity ().
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction sites (e.g., the carbonyl group for hydrogen bonding) ().
Q. What methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
